Tert-butyl 5-aminopentanoate hydrochloride
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Overview
Description
Tert-butyl 5-aminopentanoate hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is commonly used in organic synthesis and research due to its unique properties and reactivity. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 5-aminopentanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting tert-butyl 5-aminopentanoate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-aminopentanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.
Basic Hydrolysis: Sodium hydroxide can be used to hydrolyze the ester group.
Major Products Formed
5-Aminopentanoic Acid: Formed through hydrolysis of the ester group.
Tert-butyl Alcohol: Another product of the hydrolysis reaction.
Scientific Research Applications
Tert-butyl 5-aminopentanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl 5-aminopentanoate hydrochloride involves its reactivity as an ester and an amine. The compound can undergo hydrolysis to release 5-aminopentanoic acid, which can then participate in various biochemical pathways. The ester group can also be involved in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-aminopentanoate: The non-hydrochloride form of the compound.
5-Aminopentanoic Acid: The hydrolysis product of tert-butyl 5-aminopentanoate hydrochloride.
Tert-butyl 4-aminobutanoate: A similar compound with one less carbon in the chain
Uniqueness
This compound is unique due to its dual functionality as an ester and an amine, allowing it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl 5-aminopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-4-5-7-10;/h4-7,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWQVJQECNYNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283760-93-9 |
Source
|
Record name | tert-butyl 5-aminopentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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